molecular formula C15H20F2O B8380487 1-(1-Hydroxy-4-propylcyclohexyl)-3,5-difluorobenzene

1-(1-Hydroxy-4-propylcyclohexyl)-3,5-difluorobenzene

Cat. No. B8380487
M. Wt: 254.31 g/mol
InChI Key: VHWBOTFVHSCYJC-UHFFFAOYSA-N
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Patent
US08916718B2

Procedure details

In a nitrogen atmosphere, a solution prepared by dissolving 75.85 g of 3,5-difluorobromobenzene in 150 mL of THF was added at a rate that caused gentle reflux to a solution prepared by suspending 10.03 g of magnesium in 50 mL of THF, followed by stirring at 40° C. for 1 hour. After the resultant mixture was allowed to cool to room temperature, a solution prepared by dissolving 60.62 g of 4-propylcyclohexanone in 120 mL of THF was added to the mixture at such a rate that the inside temperature did not exceed 35° C., followed by stirring at room temperature for 2 hours. Then, 10% hydrochloric acid was added until the reaction system became acidic, and an organic layer was separated from the mixture. Further, an aqueous layer was subjected to extraction with toluene, and the toluene extract was combined with organic layer and washed with saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure to yield 132 g of crude 1-(1-hydroxy-4-propylcyclohexyl)-3,5-difluorobenzene.
Quantity
75.85 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.03 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60.62 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4](Br)[CH:5]=[C:6]([F:8])[CH:7]=1.[Mg].[CH2:11]([CH:14]1[CH2:19][CH2:18][C:17](=[O:20])[CH2:16][CH2:15]1)[CH2:12][CH3:13].Cl>C1COCC1>[OH:20][C:17]1([C:4]2[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([F:8])[CH:5]=2)[CH2:18][CH2:19][CH:14]([CH2:11][CH2:12][CH3:13])[CH2:15][CH2:16]1

Inputs

Step One
Name
Quantity
75.85 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.03 g
Type
reactant
Smiles
[Mg]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
60.62 g
Type
reactant
Smiles
C(CC)C1CCC(CC1)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
by stirring at 40° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a nitrogen atmosphere, a solution prepared
ADDITION
Type
ADDITION
Details
was added at a rate that
TEMPERATURE
Type
TEMPERATURE
Details
caused gentle reflux to a solution
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
a solution prepared
ADDITION
Type
ADDITION
Details
was added to the mixture at such a rate that the inside temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 35° C.
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
an organic layer was separated from the mixture
EXTRACTION
Type
EXTRACTION
Details
Further, an aqueous layer was subjected to extraction with toluene
EXTRACTION
Type
EXTRACTION
Details
the toluene extract
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant mixture was dried
ADDITION
Type
ADDITION
Details
by adding sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1(CCC(CC1)CCC)C1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 132 g
YIELD: CALCULATEDPERCENTYIELD 132.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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